5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine
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Overview
Description
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine typically involves the modification of uridine. One common method includes the introduction of an acetyloxypropynyl group at the 5-position of the uridine molecule. This can be achieved through a series of chemical reactions, including acetylation and alkynylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the acetyloxy group, potentially leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once integrated, it can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with a similar structure but different functional groups.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of the acetyloxypropynyl group.
5-Bromo-2’-deoxyuridine: Similar to 5-iodo-2’-deoxyuridine but with a bromine atom.
Uniqueness
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, specificity, and efficacy in various applications compared to other nucleoside analogs.
Properties
CAS No. |
919360-86-4 |
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Molecular Formula |
C14H16N2O7 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl acetate |
InChI |
InChI=1S/C14H16N2O7/c1-8(18)22-4-2-3-9-6-16(14(21)15-13(9)20)12-5-10(19)11(7-17)23-12/h6,10-12,17,19H,4-5,7H2,1H3,(H,15,20,21)/t10-,11+,12+/m0/s1 |
InChI Key |
HTELFTVJYICIFY-QJPTWQEYSA-N |
Isomeric SMILES |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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